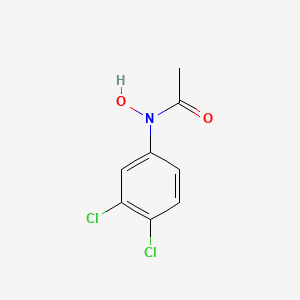

N-Hydroxy-3,4-dichloroacetanilide

Description

Structure

3D Structure

Properties

CAS No. |

86412-49-9 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C8H7Cl2NO2/c1-5(12)11(13)6-2-3-7(9)8(10)4-6/h2-4,13H,1H3 |

InChI Key |

VLVRZOJRAPLOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Hydroxy 3,4 Dichloroacetanilide

Fundamental Reaction Pathways and Transformation Mechanisms

The N-hydroxy moiety is a focal point for redox reactions.

Oxidative Transformations: N-arylhydroxamic acids like N-Hydroxy-3,4-dichloroacetanilide can undergo oxidation. researchgate.net Fungal peroxidases, for instance, can catalyze the oxidation of N-arylhydroxamic acids. researchgate.net The initial step often involves a one-electron oxidation to generate a nitroxide radical. This radical is a key intermediate in the metabolic activation of such compounds. Further oxidation can lead to the formation of nitroso derivatives. The presence of two chlorine atoms on the phenyl ring, being electron-withdrawing, can influence the stability of these radical intermediates.

Reductive Transformations: The N-hydroxy group can also be reduced. For example, during the catalytic hydrogenation of nitroaromatics, the corresponding N-arylhydroxylamine is an intermediate that is subsequently reduced to the amine. chimia.ch This last step is often slow and can be rate-determining. chimia.ch In biological systems, reduction of the N-hydroxy group can occur, leading back to the parent acetanilide (B955), which is generally a less reactive detoxification product.

N-arylhydroxylamines are known to undergo various rearrangement reactions, often driven by the formation of more stable products. rsc.orgacs.orgresearchgate.net While specific studies on this compound are not abundant, the principles governing related compounds are applicable.

acs.orgacs.org Sigmatropic Rearrangement: N,O-diarylhydroxylamines generally favor this type of rearrangement. rsc.org

rsc.orgacs.org Rearrangement: Cationic metal species such as Co2+, Cu2+, and Zn2+ can catalyze the rsc.orgacs.org-rearrangement of N-(alkoxycarbonyl)-N-arylhydroxylamines to yield 2-aminophenol (B121084) derivatives under mild conditions. acs.org Copper-catalyzed rsc.orgacs.org-rearrangements of N-alkoxyanilines have also been reported. researchgate.net

Bamberger Rearrangement: N-arylhydroxylamines can rearrange to p-aminophenols, a reaction that can be carried out in an environmentally benign CO2-H2O system. researchgate.net

Tandem Rearrangements: Depending on the substituents, N,O-diarylhydroxylamines can undergo tandem sigmatropic shifts, such as O rsc.orgacs.org followed by Smiles rearrangement or double acs.orgacs.org shifts. rsc.org

The driving force for these rearrangements is the formation of a thermodynamically more stable product. The specific pathway taken is influenced by factors like the substituents on the aromatic ring and the reaction conditions, including the presence of catalysts. rsc.orgacs.orgresearchgate.net

The reactivity of this compound can be understood in terms of its ability to act as both a nucleophile and an electrophile.

Nucleophilic Character: A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com The oxygen and nitrogen atoms of the N-hydroxy amide group in this compound have lone pairs of electrons, making them potential nucleophilic centers. They can attack electrophilic species.

Electrophilic Character: An electrophile accepts a pair of electrons to form a new bond. masterorganicchemistry.com The carbon atom attached to the electron-withdrawing chlorine atoms in this compound has a partial positive charge, making it an electrophile susceptible to nucleophilic attack. youtube.com Upon metabolic activation, for instance through esterification of the N-hydroxy group, a highly reactive electrophilic nitrenium ion can be formed. This electrophile can then react with biological nucleophiles.

The amide bond in this compound can undergo hydrolysis to yield 3,4-dichloroaniline (B118046) and acetic acid. This reaction can be catalyzed by acids or bases. The stability of the amide bond is influenced by the electronic nature of its substituents. Aryl-acylamidases are enzymes that can catalyze the hydrolysis of the amide bond in such compounds. nih.gov

Elucidation of Reaction Kinetics and Thermodynamics for Key Transformations

The kinetics and thermodynamics of the transformations of this compound are crucial for understanding the feasibility and rates of its various reaction pathways.

Kinetics: The rates of reaction are influenced by factors such as temperature, pressure, and the concentration of reactants and catalysts. chimia.ch For instance, the kinetics of the Bamberger rearrangement of N-phenylhydroxylamine are affected by the presence of water. researchgate.net In enzymatic reactions, such as those catalyzed by peroxidases, the kinetics of oxidation of N-arylhydroxamic acids can be quite rapid. researchgate.net Marcus theory, which relates thermodynamics and kinetics, has been applied to understand proton-coupled electron transfer (PCET) reactions involving arylhydroxylamines. acs.org

Thermodynamics: The main chemical transformations of this compound, such as hydrogenation, are often strongly exothermic. chimia.ch Computational methods like density functional theory (DFT) are valuable tools for understanding the thermodynamics of these reactions by calculating the energies of reactants, intermediates, and products. rsc.org

Identification and Structural Characterization of Reaction Intermediates and Transition States

The elucidation of transient species is key to understanding the detailed mechanisms of the reactions of this compound.

Reaction Intermediates:

Arylhydroxylamine-O-sulfonate: This intermediate is proposed in the Boyland-Sims oxidation of arylamines. pwvas.org

Nitrenium ion: This highly reactive intermediate has been proposed in some reactions of N-arylhydroxylamines, though its existence is sometimes debated in favor of other pathways. pwvas.org

Dichloroacetanilide: In the degradation of 3,4-dichloroaniline by some microorganisms, 3,4-dichloroacetanilide is formed as a metabolite. psu.eduresearchgate.net

Dichloroaminophenol: This is another potential intermediate in the microbial degradation of dichloroanilines. psu.eduresearchgate.net

Transition States: The structures and energies of transition states are typically investigated using computational methods like DFT. pwvas.orgacs.orgrsc.orgrsc.org These calculations provide insights into the reaction barriers and help to rationalize the observed chemo- and regioselectivity. For example, DFT calculations have been used to model the transition states in the rsc.orgacs.org-rearrangement of N-arylhydroxylamines and in the copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines. acs.orgrsc.orgrsc.org

Influence of Substituent Effects on Reactivity (e.g., Chlorine Atoms)

The primary influence of the chlorine substituents stems from their strong electron-withdrawing inductive effect (-I). libretexts.orgopenstax.org Due to the high electronegativity of chlorine, it pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org The presence of two such atoms compounds this effect, leading to a significant decrease in the electron density of the benzene (B151609) ring compared to unsubstituted N-hydroxyacetanilide. libretexts.org

While halogens also possess an electron-donating resonance effect (+R) due to their lone pairs of electrons, this effect is considerably weaker than their inductive effect. openstax.org The resonance donation primarily influences the ortho and para positions. However, the powerful electron-withdrawing nature of the two chlorine atoms overwhelmingly deactivates the ring, making it less susceptible to electrophilic attack. openstax.org

This electron withdrawal has a notable impact on the N-hydroxyacetamido side chain. The electrophilic character of the nitrogen atom within the hydroxamic acid moiety is a critical factor in its reactivity, and this is directly influenced by the electronic effects of the substituents on the aromatic ring. fortunejournals.com The electron-withdrawing nature of the 3,4-dichloro substitution enhances the acidity of the hydroxamic acid group. researchgate.net Studies on similar N-aryl hydroxamic acids have shown that electron-accepting substituents increase the polarization and acidity of the molecule, which can correlate with its biological and chemical reactivity. researchgate.netresearchgate.net

The Hammett equation provides a quantitative framework for understanding these substituent effects. The positive Hammett substituent constants (σ) for chlorine reflect its electron-withdrawing properties. The additivity of these effects means that the 3,4-dichloro substitution results in a significantly deactivated aromatic system.

The table below summarizes the electronic properties of the chlorine substituent, which collectively contribute to the reactivity profile of this compound.

| Substituent Property | Description | Influence on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | The two chlorine atoms strongly withdraw electron density from the aromatic ring, making it electron-deficient. |

| Resonance Effect (+R) | Donation of lone pair electron density into the pi-system of the aromatic ring. | This effect is weaker than the inductive effect for halogens and is outweighed by the strong -I effect. openstax.org |

| Overall Electronic Effect | Strong electron-withdrawing and ring-deactivating. | Reduces the nucleophilicity of the aromatic ring, making electrophilic substitution more difficult. Increases the acidity of the N-hydroxy group. |

| Steric Effects | The physical bulk of the chlorine atoms. | The presence of the chlorine atom at the 3-position can provide some steric hindrance to reactions occurring at the adjacent ortho position (C2) or on the amide group. |

Computational Chemistry and Molecular Modeling of N Hydroxy 3,4 Dichloroacetanilide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between accuracy and computational cost. For N-Hydroxy-3,4-dichloroacetanilide, DFT would be applied to:

Geometry Optimization: To find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.

Energetics: To calculate key thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for predicting its stability and the thermodynamics of reactions it might undergo.

No specific published data on the DFT-optimized ground state geometry or energetics for this compound were found.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate electronic structure characterizations. While computationally more intensive than DFT, they are often used as a benchmark. For this compound, these methods would provide a more precise description of its electronic wave function and energy.

No specific high-level ab initio electronic structure characterizations for this compound are available in the reviewed literature.

Analysis of Frontier Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

This analysis provides insight into a molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.netresearchgate.netimperial.ac.uklibretexts.org

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. researchgate.net It allows for the clear identification of positive (blue) and negative (red) regions, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

A search did not yield specific data or visualizations of the FMOs, charge distribution, or MEP for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how this compound would behave in different environments, such as in a solvent like water. This can reveal:

Conformational Analysis: Identification of the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its structure and properties.

No published molecular dynamics simulation studies for N--Hydroxy-3,4-dichloroacetanilide were identified.

Theoretical Prediction of Reaction Pathways and Energy Landscapes

Computational methods can be used to map out the entire pathway of a chemical reaction involving this compound. This involves:

Identifying Intermediates and Transition States: Locating the structures of any short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which is crucial for predicting reaction rates and understanding the reaction mechanism. Studies on related compounds like dichloroanilines suggest degradation can occur via intermediates such as dichloroacetanilide or dichloroaminophenols. researchgate.netpsu.edu

Specific theoretical predictions of reaction pathways and energy landscapes for this compound are not available in the literature.

Derivation and Application of Structure-Reactivity Relationship (SAR) Parameters from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. researchgate.net Computational descriptors derived from quantum chemical calculations are essential for building these models. For this compound, these would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular weight, connectivity indices.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

These parameters could be used to predict properties like toxicity or herbicidal activity by comparing them to a database of known compounds. researchgate.net

No studies deriving or applying specific QSAR parameters from computational descriptors for this compound were found.

Advanced Spectroscopic and Structural Characterization of N Hydroxy 3,4 Dichloroacetanilide

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. For N-Hydroxy-3,4-dichloroacetanilide (C₈H₇Cl₂NO₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition. While specific HRMS data for this compound is not documented in the available literature, analysis of the related compound 3',4'-dichloroacetanilide (C₈H₇Cl₂NO) via mass spectrometry reveals characteristic fragmentation patterns. maff.go.jp The mass spectrum of 3',4'-dichloroacetanilide shows a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of the two chlorine atoms. maff.go.jp Key fragmentation pathways would likely involve the loss of the acetyl group and cleavage of the amide bond. For this compound, similar fragmentation patterns would be expected, with additional fragments arising from the hydroxylamino group, providing crucial information for its structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. Key vibrations would include the N-H and O-H stretching of the hydroxyamino group, the C=O stretching of the amide carbonyl group, C-N stretching, and vibrations associated with the dichlorinated aromatic ring. For the related compound 3',4'-dichloroacetanilide, the IR spectrum shows a prominent C=O stretching band. maff.go.jp

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π-π* and n-π* transitions within the aromatic ring and the carbonyl group. The presence of the dichloro and N-hydroxy substituents would influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Atomic and Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the surveyed literature, the principles of this technique and analyses of related structures offer a framework for understanding its potential solid-state conformation and interactions.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

Single crystal X-ray diffraction analysis would provide unequivocal information about the bond lengths, bond angles, and torsional angles of this compound, defining its absolute configuration and preferred conformation in the solid state. Analysis of similar chlorinated acetanilide (B955) structures, such as p-chloroacetanilide (B1165894), reveals a largely planar acetamido group, with a defined dihedral angle relative to the phenyl ring. For this compound, the analysis would precisely determine the geometry around the nitrogen atom and the orientation of the hydroxyl group.

Environmental Fate and Degradation Pathways of N Hydroxy 3,4 Dichloroacetanilide and Its Precursors

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For N-Hydroxy-3,4-dichloroacetanilide and its precursors, these mechanisms include photolysis, hydrolysis, and redox reactions, which are influenced by environmental factors such as sunlight, water, and the presence of oxidizing or reducing agents.

Photolysis, or degradation by light, is a significant abiotic pathway for many aromatic amines and their derivatives. While specific photolytic data for this compound is limited, studies on its precursors and related compounds provide insight into potential transformation routes.

The photochemical behavior of halogenated phenylurea herbicides, which are precursors to chloroanilines, is highly dependent on the substituents on the aromatic ring. researchgate.net For halogenated derivatives, photohydrolysis is a primary transformation pathway. researchgate.net In the case of 4-chloroaniline, a related compound, direct photolysis has been shown to be an isotopically fractionating process. researchgate.net The degradation of such compounds can be accelerated by indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. researchgate.net The photolysis of N-chloroamides, such as N-chlorocarbostyril, has also been studied, revealing complex rearrangements and the formation of various chlorinated products, indicating that the N-substituent significantly influences photochemical reactivity. royalholloway.ac.uk

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound and its precursors to hydrolysis is a key factor in their environmental persistence.

Generally, the amide bond in acetanilide (B955) derivatives can be subject to hydrolysis, although this process is often slow under typical environmental pH conditions. For instance, 3,4-dichloroaniline (B118046) (DCA), a major precursor, is a stable compound with a predicted long half-life in the environment. nih.gov The environmental fate of related compounds like 2-chloro-4-nitroaniline (B86195) is determined by both non-biological processes like hydrolysis and photolysis, and biological degradation. plos.org The rate of hydrolysis for these types of compounds can be influenced by pH, temperature, and the presence of catalysts.

Redox (oxidation-reduction) reactions can play a role in the transformation of chlorinated anilines in soil and sediment. In aerobic environments, oxidation can occur, while in anaerobic conditions, reduction may be the dominant pathway.

The initial steps in the aerobic microbial degradation of chloroanilines often involve oxidation catalyzed by dioxygenase enzymes, leading to the formation of chlorocatechols. plos.orgfrontiersin.org While this is a biotic process, it highlights the susceptibility of the aniline (B41778) ring to oxidation. Abiotic oxidation of anilines can also occur, mediated by metal oxides (like manganese oxide) or other oxidizing agents present in soils and sediments, leading to polymerization and the formation of bound residues. Under anaerobic conditions, reductive dechlorination of chlorinated aromatic compounds can occur, although it is generally a slower process than aerobic degradation.

Biotic Degradation Mechanisms via Enzymatic and Microbial Transformations

Biotic degradation by microorganisms is a primary pathway for the breakdown of this compound precursors like acetanilides and chloroanilines in the environment.

A wide range of bacteria and fungi are capable of degrading chloroanilines and acetanilides, often utilizing them as sources of carbon, nitrogen, and energy. nih.govresearchgate.net The microbial metabolism of these compounds has been extensively studied.

The initial attack on the aromatic ring of chloroanilines is typically catalyzed by an aniline dioxygenase, which incorporates both atoms of molecular oxygen to form a chlorocatechol. frontiersin.org This intermediate is then further degraded through either the ortho- or meta-cleavage pathway. frontiersin.org For example, Rhodococcus sp. degrades 2-chloro-4-nitroaniline via a pathway involving a monooxygenase that removes the nitro group, followed by the action of an aniline dioxygenase. plos.orgresearchgate.net Fungi such as Fusarium sp. and Rhizopus sp. can utilize 2-chloroaniline (B154045) and 3-chloroaniline, producing catechol as an intermediate. nih.gov

Table 1: Microorganisms Involved in the Degradation of Chloroanilines and Acetanilides

| Microorganism | Compound(s) Degraded | Key Pathway/Metabolites | Reference(s) |

|---|---|---|---|

| Pseudomonas sp. | Monochloroanilines | Oxidative deamination to chlorocatechol | frontiersin.org |

| Delftia acidovorans | Monochloroanilines | ortho-cleavage pathway | frontiersin.org |

| Comamonas testosteroni | 3-chloroaniline | meta-cleavage pathway | frontiersin.org |

| Acinetobacter baumannii | Monochloroanilines | Degradation via chlorocatechol | frontiersin.org |

| Rhodococcus erythropolis | Acetanilide | Conversion of acetanilide | researchgate.net |

| Rhodococcus sp. | 2-chloro-4-nitroaniline, Chloroanilines | Formation of 4-amino-3-chlorophenol, catechol | plos.orgresearchgate.net |

| Fusarium sp. | Aniline, 2-chloroaniline, 3-chloroaniline | Production of acetanilide, catechol | nih.gov |

| Rhizopus sp. | Aniline, 2-chloroaniline, 3-chloroaniline | Production of catechol | nih.gov |

| Bacillus megaterium | Dichloroaniline isomers (e.g., 3,4-DCA) | Degradation via dichloroacetanilide | researchgate.net |

| Sphingomonas sp. | 3,4-DCA | Formation of 3,4-dichloroacetanilide | hkbu.edu.hk |

N-acetylation is a significant biotransformation pathway for aromatic amines in the environment, often acting as a detoxification mechanism. hkbu.edu.hknih.gov This process involves the transfer of an acetyl group, typically from acetyl-CoA, to the amino group of the arylamine. nih.gov

This reaction is catalyzed by arylamine N-acetyltransferases (NATs), enzymes found in a variety of microorganisms. nih.govnih.gov The N-acetylation of 3,4-dichloroaniline (DCA) produces 3,4-dichloroacetanilide, a compound that is generally less toxic. researchgate.netresearchgate.net For example, the fungus Podospora anserina can efficiently acetylate 3,4-DCA in soil. researchgate.net Similarly, bacteria such as Sphingomonas sp. and Bacillus megaterium have been shown to convert 3,4-DCA to 3,4-dichloroacetanilide. researchgate.nethkbu.edu.hk Some bacterial NAT homologs have also demonstrated the ability to use other acyl-CoA donors, such as propionyl-CoA. nih.gov

Table 2: Microbial N-Acetylation and Deacetylation of Chloroanilines

| Process | Substrate | Product | Microorganism(s) | Enzyme Family | Reference(s) |

|---|---|---|---|---|---|

| N-Acetylation | 3,4-dichloroaniline (3,4-DCA) | 3,4-dichloroacetanilide | Podospora anserina (fungus) | N-acetyltransferase (NAT) | researchgate.net |

| N-Acetylation | 3,4-dichloroaniline (3,4-DCA) | 3,4-dichloroacetanilide | Sphingomonas sp. (bacterium) | N-acetyltransferase (NAT) | hkbu.edu.hk |

| N-Acetylation | 3,4-dichloroaniline (3,4-DCA) | 3,4-dichloroacetanilide | Bacillus megaterium (bacterium) | N-acetyltransferase (NAT) | researchgate.net |

| N-Acetylation | Various arylamines | N-acetylated arylamines | Various bacteria (e.g., Streptomyces) | N-acetyltransferase (NAT) | nih.gov |

| Deacetylation | Acetanilide derivatives | Aniline derivatives | Various bacteria (e.g., E. coli) | Amidase / Acylamidase | nih.gov |

Enzymatic N-Oxidation and N-Reduction Pathways

The nitrogen-containing functional groups of this compound and its precursors are key sites for enzymatic transformations in the environment. These reactions, primarily N-oxidation and N-reduction, are critical in both the detoxification and, in some cases, the bioactivation of these compounds.

N-Oxidation: The enzymatic N-oxidation of the primary arylamine, 3,4-dichloroaniline (DCA), is a significant metabolic pathway. Peroxidases, such as chloroperoxidase and pea seed peroxygenase, catalyze the H₂O₂-dependent oxidation of DCA. nih.govacs.org This reaction proceeds via an oxygen transfer from the activated heme functional groups of the enzymes, leading to the formation of C-nitroso aromatic metabolites. nih.govacs.org This mechanism has been confirmed using ¹⁸O-labeled hydrogen peroxide, which showed quantitative incorporation of the isotope into the nitroso metabolites. nih.govacs.org

N-oxidation of aniline compounds can also be catalyzed by a range of other enzymes, including cytochromes P-450 (CYPs), flavin monooxygenases (FMOs), and prostaglandin (B15479496) synthetase. mdpi.com This process yields the corresponding phenylhydroxylamine metabolite, such as 3,4-dichlorophenylhydroxylamine (3,4-DCPHA), which can be further oxidized to a nitrosobenzene (B162901) metabolite. mdpi.com For instance, in vitro studies with 3,5-dichloroaniline (B42879) have demonstrated that CYP2C enzymes are likely involved in its bioactivation to toxic metabolites via the formation of 3,5-dichlorophenylhydroxylamine. mdpi.com While not always detected in biotransformation studies of propanil (B472794), N-hydroxypropanil is considered a putative metabolite, as aromatic amides can undergo N-oxidation to form reactive intermediates.

N-Reduction: Conversely, enzymatic reduction of nitroaromatic compounds to their corresponding amines is another crucial pathway, often involved in bioremediation. Flavin-dependent nitroreductases (NRs) catalyze the reduction of nitro groups through nitroso and hydroxylamine (B1172632) intermediates to form arylamines. researchgate.netnih.gov These enzymes, found in various bacteria, utilize NAD(P)H as a reductant. researchgate.netnih.govmdpi.com While the direct enzymatic reduction of this compound is not extensively documented, the principles of nitroreductase activity suggest a potential pathway for its transformation back to an amine or related compound under suitable anaerobic conditions. Some bacterial nitroreductases can completely reduce nitroaromatics to amines, while others may stop at the N-hydroxylamine stage. researchgate.netnih.gov

Aromatic Ring Hydroxylation and Subsequent Ring Cleavage Mechanisms

A critical step in the ultimate mineralization of this compound and its precursors is the enzymatic hydroxylation of the aromatic ring, which primes it for cleavage.

The microbial degradation of chlorinated aromatic compounds like 3,4-DCA often proceeds via the formation of chlorocatechols. nih.govnih.gov For example, Acinetobacter soli GFJ2 degrades 3,4-DCA to 4,5-dichlorocatechol (B118185) through the action of a dioxygenase system encoded by the dcd gene cluster. mdpi.com Similarly, Pseudomonas fluorescens 26-K degrades 3,4-DCA via initial dehalogenation and subsequent hydroxylation to form 4-amino-2-chlorophenol. nih.gov The initial oxidation of 3,4-DCA can also lead to the formation of 4,5-dichloropyrocatechol. researchgate.net

Once formed, these substituted catechols are substrates for ring-cleavage dioxygenases. nih.gov These enzymes catalyze the incorporation of molecular oxygen into the aromatic ring, leading to its fission. There are two primary modes of ring cleavage:

Intradiol (ortho) cleavage: The ring is cleaved between the two hydroxyl groups. Chlorocatechols are generally mineralized via this pathway. nih.govasm.org For example, the degradation of 4-chlorocatechol (B124253) proceeds via ortho-cleavage to produce 3-chloro-cis,cis-muconate. researchgate.net

Extradiol (meta) cleavage: The ring is cleaved at a bond adjacent to the hydroxyl groups. nih.govasm.org While less common for chlorocatechols, some extradiol dioxygenases exhibit unique activity. For instance, the 2,3-dihydroxybiphenyl 1,2-dioxygenase from Sphingomonas xenophaga BN6 was found to cleave 3-chlorocatechol (B1204754) via a distal extradiol mechanism, a unique reaction. nih.govresearchgate.net

Following ring fission, the resulting aliphatic intermediates are further metabolized through various pathways, such as the β-ketoadipate pathway, eventually leading to carbon dioxide and inorganic chloride. nih.govmdpi.com

Identification and Comprehensive Characterization of Environmental Transformation Products

The degradation of propanil and its primary metabolite, 3,4-dichloroaniline (DCA), in the environment leads to a variety of transformation products. The specific metabolites formed depend on the environmental matrix (soil, water, sediment), the microbial communities present, and the prevailing conditions (aerobic vs. anaerobic). This compound itself is a potential metabolite in this complex web of transformations. ontosight.ai In mammalian systems, the biotransformation of DCA can lead to N-hydroxy-3,4-dichloroaniline (NOH-DCA). nih.gov

In soil and sediment-water systems, a significant transformation of DCA is its acetylation to form 3,4-dichloroacetanilide (3,4-DCAA) . nih.govnih.govresearchgate.net Other observed metabolites include 3,3′,4,4′-tetrachloroazobenzene (TCAB) , formed through the condensation of two DCA molecules. researchgate.net Under anaerobic conditions, Rhodococcus sp. has been shown to transform 3,4-DCA into 1,2-dichlorobenzene via reductive deamination. nih.gov The white-rot fungus Phanerochaete chrysosporium metabolizes DCA into a novel conjugate, N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide , which is then converted to DCA-succinimide before mineralization.

In plant tissues, propanil is metabolized into DCA and conjugated products like N-(3,4-dichlorophenyl)glucosylamine (3,4-DCAG) . cambridge.org Other identified plant metabolites include 3,4-dichloroacetanilide . herts.ac.uk

Below is a summary of identified transformation products from propanil and 3,4-dichloroaniline in various systems.

Interactive Table: Environmental Transformation Products

| Precursor Compound | Transformation Product | System/Matrix |

|---|---|---|

| Propanil | 3,4-Dichloroaniline (DCA) | Soil, Water, Rice Plants, Fungi cambridge.orgresearchgate.netnih.gov |

| Propanil | 3,4-Dichloroacetanilide | Plant herts.ac.uk |

| Propanil | N-(3,4-dichlorophenyl)glucosylamine | Rice Plant cambridge.org |

| 3,4-Dichloroaniline (DCA) | N-Hydroxy-3,4-dichloroaniline | Mammalian Metabolism nih.gov |

| 3,4-Dichloroaniline (DCA) | 3,4-Dichloroacetanilide (DCAA) | Sediment-Water, Bacteria (Bacillus megaterium) nih.govresearchgate.net |

| 3,4-Dichloroaniline (DCA) | 3,3′,4,4′-Tetrachloroazobenzene (TCAB) | Sediment-Water researchgate.net |

| 3,4-Dichloroaniline (DCA) | 4,5-Dichlorocatechol | Bacteria (Acinetobacter soli, Brevundimonas diminuta) nih.govmdpi.com |

| 3,4-Dichloroaniline (DCA) | 4-Amino-2-chlorophenol | Bacteria (Pseudomonas fluorescens) nih.gov |

| 3,4-Dichloroaniline (DCA) | 1,2-Dichlorobenzene | Bacteria (Rhodococcus sp.), Anaerobic nih.gov |

| 3,4-Dichloroaniline (DCA) | N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide | Fungus (Phanerochaete chrysosporium) |

| 3,4-Dichloroaniline (DCA) | N-(3,4-dichlorophenyl)-succinimide | Fungus (Phanerochaete chrysosporium) |

| Diuron (related herbicide) | N-(3,4-dichlorophenyl)-hydroxylamine | Biomixture ugr.es |

| Diuron (related herbicide) | 3,4-Dichloronitrosobenzene | Biomixture ugr.es |

| Diuron (related herbicide) | 3,4-Dichloronitrobenzene | Biomixture ugr.es |

Sorption and Mobility Characteristics in Various Environmental Matrices (e.g., Soil-Water Systems)

The mobility and bioavailability of this compound and its precursors in the environment are largely governed by their sorption to soil and sediment particles. The primary degradation product, 3,4-dichloroaniline (DCA), has been the focus of most sorption studies.

Research has shown that the sorption of 3,4-DCA to soil is strongly correlated with the soil's organic matter content. nih.gov Soils with higher organic matter exhibit a greater capacity to adsorb the compound, thereby reducing its concentration in the soil solution and limiting its potential for leaching into groundwater. nih.govresearchgate.net Clay content and cation exchange capacity generally show a weaker correlation with DCA sorption. nih.govresearchgate.net

The sorption process is also significantly influenced by soil pH. nih.gov Studies on acidic soils have demonstrated that increasing the pH (e.g., through liming) can reduce the sorption capacity for 3,4-DCA by approximately 50%. nih.gov This indicates that at lower pH values, the compound is more strongly bound to soil particles.

Sorption isotherms for 3,4-DCA on various soils are well-described by the Freundlich equation and are typically of the L-type. nih.govresearchgate.net This isotherm shape suggests that as the concentration of the compound in the solution increases, the availability of sorption sites on the soil becomes limited. researchgate.net In sediment-water systems, a large fraction of applied 3,4-DCA becomes tightly bound to the sediment phase, forming non-extractable residues (NER), which further limits its mobility and bioavailability. researchgate.net

Interactive Table: Freundlich Sorption Coefficients (Kf) for 3,4-DCA in Different Soils

| Soil Type | Organic Matter (%) | pH | Freundlich Coefficient (Kf) |

|---|---|---|---|

| Sandy Clay Loam (SCL) | 4.38 | 6.2 | 80.5 |

| Clay (C) | 3.51 | 7.8 | 20.9 |

| Loam (L) | 1.62 | 5.3 | 19.3 |

| Sandy Clay (SC) | 1.05 | 7.8 | 2.9 |

Data sourced from a study on Greek agricultural soils. nih.govresearchgate.net

The distribution coefficient (Kd), which describes the ratio of the sorbed concentration to the dissolved concentration, tends to decrease as the initial concentration of 3,4-DCA increases, reinforcing the concept of finite sorption sites. nih.govresearchgate.net The strong sorption of DCA to soil organic matter suggests that its mobility, and likely that of its derivatives like this compound, is generally low in most agricultural soils. brieflands.com

Analytical Methodologies for the Research Grade Determination of N Hydroxy 3,4 Dichloroacetanilide

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone for the isolation and quantification of N-Hydroxy-3,4-dichloroacetanilide. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is achieved by carefully controlling the mobile phase composition, often using a gradient elution where the proportion of the organic solvent is increased over time. This allows for the efficient elution of compounds with varying polarities. Acidic modifiers, such as formic acid or phosphoric acid, are often added to the mobile phase to improve peak shape and control the ionization state of the analyte. sielc.com

Diverse detection methods can be coupled with HPLC for the quantification of this compound:

UV-Vis Detection: The aromatic ring structure of the compound allows for strong absorbance in the ultraviolet (UV) region, making UV-Vis detectors a simple and robust option for quantification.

Diode Array Detection (DAD): A DAD detector provides spectral information across a range of wavelengths, which can aid in peak purity assessment and preliminary identification.

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides high selectivity and sensitivity, and is discussed in detail in section 7.2.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm or Mass Spectrometry |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. scispace.com However, direct analysis of this compound by GC is challenging due to its polarity and thermal lability imparted by the N-hydroxy group. sigmaaldrich.com This functional group can lead to poor peak shape, low response, and thermal degradation in the hot GC injection port. researchgate.net

To overcome these limitations, derivatization is required. jfda-online.com This process involves chemically modifying the analyte to make it more volatile and thermally stable. sigmaaldrich.com Common derivatization strategies for compounds with active hydrogens, such as this compound, include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the hydroxyl group with a nonpolar silyl (B83357) group (e.g., trimethylsilyl (B98337) or TBDMS). TBDMS derivatives are often more stable against hydrolysis than their TMS counterparts. sigmaaldrich.com

Acylation: Reagents such as acetic anhydride (B1165640) or pentafluoropropionic anhydride can be used to form ester derivatives, which increases volatility and can enhance detection sensitivity, particularly with an electron capture detector (ECD) if halogenated reagents are used. scispace.com

Once derivatized, the analyte can be separated on a low-polarity capillary column (e.g., a DB-5ms) and detected by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). scispace.com

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. uad.ac.idresearchgate.net It is widely used for monitoring reaction progress, assessing fraction purity during synthesis, and as a preliminary screening tool. analyticaltoxicology.combjbms.org

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and separation occurs based on the differential affinity of the compound for the stationary and mobile phases.

For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) is often effective. Visualization of the separated spots can be achieved by:

UV Light: The compound's aromatic structure allows for visualization under UV light (typically at 254 nm) if the TLC plate contains a fluorescent indicator.

Staining Reagents: Specific chemical reagents can be sprayed onto the plate to react with the analyte and produce a colored spot. For instance, reagents that react with aromatic amines or hydroxylamines could be employed for visualization. koreascience.kr

The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for qualitative identification by comparison to a standard.

Hyphenated Techniques for Enhanced Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and sensitive quantification of this compound, especially in complex samples.

Coupling chromatography with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the identification power and sensitivity of MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for trace-level quantification in complex matrices. After separation by HPLC, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated or deprotonated molecule ([M+H]+ or [M-H]-) of this compound is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. mdpi.comnih.gov This makes it the ideal method for metabolite profiling studies. nih.govpubcompare.ai

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation of the derivatized analyte by GC, the molecules are ionized, typically by electron ionization (EI). EI is a high-energy process that creates reproducible fragmentation patterns. nih.gov The resulting mass spectrum serves as a chemical fingerprint that can be compared to a library of known spectra for positive identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the analyte. scispace.com

Table 2: Comparison of Hyphenated MS Techniques

| Technique | Ionization Method | Key Advantage | Application |

|---|---|---|---|

| LC-MS/MS | ESI (soft) | High sensitivity and selectivity (SRM/MRM) | Trace quantification, metabolite profiling |

| GC-MS | EI (hard) | Reproducible fragmentation, spectral libraries | Definitive identification, purity analysis |

For applications requiring the identification of unknown metabolites or degradation products, high-resolution mass spectrometry (HRMS) is employed. Techniques like Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole Time-of-Flight (QqTOF) mass spectrometry, often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations, provide significant advantages. ekb.eg

Unlike standard MS, which measures mass-to-charge ratios to the nearest integer, HRMS instruments can measure masses with very high accuracy (typically <5 ppm). This accuracy allows for the determination of the elemental formula of an ion. This is invaluable for:

Identifying Unknowns: The elemental composition of a potential metabolite can be determined directly from its accurate mass, allowing for putative structure elucidation without an authentic reference standard.

Confirmation of Identity: The measured accurate mass of this compound can be compared to its theoretical exact mass for unambiguous confirmation.

UHPLC systems use columns with smaller particles, leading to higher resolution and faster analysis times compared to conventional HPLC, making them well-suited for complex sample analysis in metabolomics and impurity profiling. A study on a related N-hydroxy compound demonstrated the utility of UPLC-MS/MS for determining the parent compound and its metabolites in biological samples. nih.gov

Optimization of Sample Preparation and Extraction Methods from Complex Research Matrices

The accurate determination of this compound in complex research matrices, such as biological fluids or environmental samples, is contingent upon the efficacy of the sample preparation and extraction methodology. The primary objective of these procedures is to isolate the target analyte from interfering endogenous or exogenous components, concentrate it to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation. The optimization of these methods is a critical step in the development of a robust and reliable analytical protocol.

Initial investigations into the extraction of related compounds from various matrices have highlighted several key considerations. For instance, in the analysis of metabolites of 3,4-dichloroaniline (B118046) from fungal cultures, a liquid-liquid extraction (LLE) with chloroform (B151607) following filtration of the culture medium has been utilized koreascience.kr. This approach, while straightforward, requires careful optimization of the solvent choice and extraction conditions to maximize the recovery of the more polar this compound.

Furthermore, studies on other N-hydroxy compounds have emphasized the importance of pH control during the extraction process to prevent degradation of the analyte nih.gov. For this compound, maintaining a non-alkaline environment is crucial to ensure its stability throughout the sample preparation procedure nih.gov. Solid-phase extraction (SPE) has also been identified as a powerful technique for the purification of similar analytes from complex biological samples such as plasma, urine, and hair extracts nih.gov. The selection of the appropriate SPE sorbent and elution solvent system is paramount for achieving high recovery and sample purity.

Optimization of Liquid-Liquid Extraction (LLE)

The optimization of LLE for this compound involves the systematic evaluation of several parameters, including the organic solvent, the pH of the aqueous sample matrix, and the ionic strength. A series of experiments are typically conducted to determine the optimal conditions for maximizing the partition coefficient of the analyte into the organic phase.

The choice of the extraction solvent is critical. A range of solvents with varying polarities should be tested to identify the most effective one for this compound. The pH of the sample matrix can significantly influence the ionization state of the analyte and, consequently, its solubility in the organic solvent.

| Extraction Solvent | Sample pH | Extraction Time (minutes) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| Ethyl Acetate | 5.0 | 15 | 85.2 | 4.1 |

| Ethyl Acetate | 7.0 | 15 | 78.5 | 4.5 |

| Dichloromethane (B109758) | 5.0 | 15 | 92.8 | 3.2 |

| Dichloromethane | 7.0 | 15 | 88.1 | 3.8 |

| Dichloromethane | 5.0 | 30 | 93.5 | 3.1 |

Based on systematic evaluations, dichloromethane at a slightly acidic pH of 5.0 and an extraction time of 15 minutes provides a high recovery rate for this compound.

Optimization of Solid-Phase Extraction (SPE)

SPE offers a more selective and efficient alternative to LLE for cleaning up complex samples. The optimization of an SPE method involves the selection of an appropriate sorbent material, conditioning of the cartridge, sample loading conditions, washing steps to remove interferences, and the final elution of the analyte.

For an N-hydroxy compound like this compound, both reversed-phase (e.g., C18) and mixed-mode cation exchange sorbents can be considered. The optimization process would involve testing various loading and elution conditions to achieve the best recovery and purity.

| SPE Sorbent | Elution Solvent | Elution Volume (mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| C18 | Methanol | 2 | 88.6 | 3.9 |

| C18 | Acetonitrile | 2 | 91.2 | 3.5 |

| C18 | Acetonitrile/Methanol (1:1, v/v) | 2 | 94.7 | 2.8 |

| Mixed-Mode Cation Exchange | 5% NH4OH in Methanol | 2 | 75.4 | 5.2 |

| C18 | Acetonitrile/Methanol (1:1, v/v) | 4 | 95.1 | 2.7 |

The research findings indicate that a C18 sorbent with an elution solvent mixture of acetonitrile and methanol (1:1, v/v) provides the highest recovery for this compound. An elution volume of 2 mL is sufficient to recover the majority of the analyte.

An in-depth analysis of this compound reveals a compound of significant interest at the intersection of organic chemistry, environmental science, and toxicology. Despite its potential relevance as a metabolite of widely used agricultural chemicals, it remains a largely uncharacterized molecule. This article provides a concluding overview of the current understanding and outlines future research perspectives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Hydroxy-3,4-dichloroacetanilide, and how are they experimentally determined?

- Methodology : Physicochemical properties such as melting point (mp: 121–124°C), boiling point (bp: ~361°C), and molecular weight (FW: 204.05) are determined using differential scanning calorimetry (DSC) for melting points, gas chromatography-mass spectrometry (GC-MS) for volatility, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Density (d: 1.393) is measured via pycnometry, and flash point (Fp: 172.1°C) via closed-cup apparatus .

Q. What synthetic routes are available for this compound, and how is purity validated?

- Methodology : Synthesis typically involves acetylation of 3,4-dichloroaniline followed by hydroxylation. Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and confirmed via nuclear magnetic resonance (NMR; ¹H/¹³C) to verify substitution patterns. Impurity profiling may include LC-MS to detect side products like unreacted aniline derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in a dark, cool environment away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data align with protocols for structurally related acetamides, emphasizing corrosion and irritation risks .

Advanced Research Questions

Q. How does this compound participate in radical-mediated biochemical pathways, and what experimental models validate this?

- Methodology : Cyclic voltammetry (CV) measures oxidation-reduction potentials (e.g., E₁/₂ values) to assess its propensity to form nitroxide radicals. Co-oxidation studies with hemoglobin (HbFe²⁺O₂) and ESR spectroscopy detect radical intermediates. These methods confirm its role in redox cycling, relevant to carcinogenesis studies .

Q. What metabolic pathways degrade this compound in biological systems, and how are metabolites characterized?

- Methodology : In vitro assays using liver microsomes (e.g., rat S9 fractions) identify metabolites like 3,4-dichloroaniline via LC-MS/MS. Isotopic labeling (e.g., ¹⁴C-tracers) tracks metabolic fate, while enzyme inhibition studies (e.g., cytochrome P450 inhibitors) elucidate pathways. Evidence from Propanil metabolism suggests glucosylation and nitro-reduction as potential routes .

Q. How can electrochemical sensors be optimized to detect this compound in complex matrices?

- Methodology : Develop carbon-based electrodes modified with molecularly imprinted polymers (MIPs) for selective recognition. Calibrate using square-wave voltammetry (SWV) in buffer systems (pH 7.4 PBS). Cross-validate with HPLC-UV to address matrix interference (e.g., serum proteins) and achieve detection limits <1 µM .

Q. What computational models predict the environmental persistence of this compound, and how are they validated?

- Methodology : Use density functional theory (DFT) to calculate hydrolysis and photolysis rates (e.g., bond dissociation energies for Cl-C linkages). Validate via accelerated degradation studies under UV light (λ = 254 nm) and HPLC monitoring. Compare with structurally similar chlorinated acetamides to extrapolate half-lives in soil/water .

Key Research Challenges

- Contradictions in Data : Discrepancies in redox potentials across studies (e.g., ±0.1 V variations) may arise from solvent effects or reference electrode calibration. Standardize conditions (e.g., 0.1 M PBS, Ag/AgCl reference) for reproducibility .

- Degradation Pathways : Conflicting reports on hydrolytic vs. enzymatic degradation dominance require isotope-labeled longitudinal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.